molecular formula C18H26ClN3O5 B1227835 Carocainide hydrochloride CAS No. 86360-33-0

Carocainide hydrochloride

Cat. No.: B1227835
CAS No.: 86360-33-0
M. Wt: 399.9 g/mol
InChI Key: QDAZYOCHNJBOCP-UHFFFAOYSA-N
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Description

Hydrochloride salts are commonly employed to enhance solubility and bioavailability of amine-containing drugs.

Properties

CAS No.

86360-33-0

Molecular Formula

C18H26ClN3O5

Molecular Weight

399.9 g/mol

IUPAC Name

1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea;hydrochloride

InChI

InChI=1S/C18H25N3O5.ClH/c1-19-18(22)20-13-14(23-2)12-6-10-25-15(12)17(24-3)16(13)26-11-9-21-7-4-5-8-21;/h6,10H,4-5,7-9,11H2,1-3H3,(H2,19,20,22);1H

InChI Key

QDAZYOCHNJBOCP-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCC3)OC)OC=C2)OC.Cl

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCC3)OC)OC=C2)OC.Cl

Other CAS No.

86360-33-0

Synonyms

1-(4,7-dimethoxy-6-(2-(1-pyrrolidinyl)ethoxy)-5-benzofuranyl)-3-methylurea
carocainide
MD 770207
MD-770207

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The molecular structures, CAS numbers, and key properties of analogous hydrochlorides are summarized below:

Compound CAS Number Molecular Formula Pharmacological Class Key Structural Features
Procainamide hydrochloride 614-39-1 C₁₃H₂₁N₃O·HCl Antiarrhythmic Para-aminobenzoic acid derivative
Dyclonine hydrochloride 536-43-6 C₁₈H₂₇NO₂·HCl Local anesthetic Aryl ether with piperidine moiety
Prilocaine hydrochloride 1786-81-8 C₁₃H₂₀N₂O·HCl Local anesthetic Ortho-methyl toluidine derivative
Clonidine hydrochloride 4205-91-8 C₉H₉Cl₂N₃·HCl Antihypertensive Imidazoline ring with dichlorophenyl
Guanidine hydrochloride 50-01-1 CH₅N₃·HCl Protein denaturant Linear guanidinium ion

Key Observations :

  • Procainamide and prilocaine share a para-aminobenzoic acid backbone, critical for sodium channel blockade in antiarrhythmics and anesthetics .
  • Dyclonine’s aryl ether group enhances lipid solubility, enabling rapid dermal absorption .
  • Clonidine’s imidazoline ring targets α₂-adrenergic receptors, distinguishing it from ion channel modulators .

Contrasts :

  • Procainamide necessitates workplace respiratory controls, whereas dyclonine focuses on dermal/ocular safety .
  • Clonidine’s CNS effects contrast with peripheral action of local anesthetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Procainamide hydrochloride 271.79 165–168 Freely soluble in water
Dyclonine hydrochloride 325.88 172–175 Soluble in ethanol
Guanidine hydrochloride 95.53 181–185 Highly hygroscopic

Insights :

  • Lower molecular weight of guanidine hydrochloride correlates with its role as a chaotropic agent .
  • Procainamide’s water solubility supports intravenous administration .

Q & A

Q. What are the recommended methods for synthesizing Carocainide hydrochloride in a laboratory setting?

Synthesis typically involves condensation reactions under controlled pH and temperature, followed by purification via recrystallization or column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis for stoichiometric validation. Ensure reproducibility by documenting reaction parameters (e.g., solvent ratios, catalyst amounts) .

Q. How is this compound characterized to confirm its chemical structure and purity?

Use a combination of spectroscopic and chromatographic techniques:

  • Mass spectrometry (MS) for molecular weight verification.
  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.
  • X-ray crystallography (if available) for definitive structural elucidation.
  • HPLC with UV detection to quantify impurities (<0.1% threshold). Cross-reference data with established spectral libraries .

Q. What are the primary pharmacological targets and mechanisms of action of this compound?

this compound acts as a selective inhibitor of ion channels (e.g., sodium or potassium channels) in neuronal or cardiac tissues. Mechanistic studies should include patch-clamp electrophysiology to assess channel blockade and dose-response curves (IC₅₀ values). Validate target specificity using knockout cell lines or competitive binding assays .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of particulates.
  • Store in airtight containers at 2–8°C, away from light and moisture.
  • Dispose of waste via approved chemical waste protocols. Refer to safety data sheets for emergency response measures .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the pharmacokinetic properties of this compound in preclinical models?

  • In vivo models : Use species with comparable metabolic pathways (e.g., rodents or non-human primates).
  • Dosage regimens : Include multiple dose levels to assess linearity (e.g., 1, 5, 10 mg/kg).
  • Sampling intervals : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 hours post-administration.
  • Control groups : Administer vehicle solutions to distinguish drug-specific effects. Analyze data using non-compartmental modeling (e.g., WinNonlin) .

Q. How can researchers resolve contradictions in reported efficacy data of this compound across different in vitro studies?

  • Conduct a meta-analysis to identify confounding variables (e.g., cell line variability, incubation times).
  • Standardize experimental conditions:
  • Use consistent buffer systems (e.g., PBS vs. HEPES).
  • Validate cell viability assays (e.g., MTT vs. ATP-based luminescence).
  • Replicate studies with independent batches of the compound to rule out synthesis variability .

Q. What strategies are recommended for optimizing the stability of this compound in aqueous solutions during long-term storage?

  • Lyophilization : Prepare aliquots and store at -80°C to prevent hydrolysis.
  • Buffer optimization : Use phosphate-buffered saline (pH 7.4) with 0.01% EDTA to chelate metal ions.
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Avoid freeze-thaw cycles by aliquoting stock solutions .

Q. How should researchers approach the development of novel analytical methods for quantifying this compound in complex biological matrices?

  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference.
  • Chromatography : Optimize reverse-phase columns (C18, 2.6 µm particle size) with gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : Employ tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity (LOQ ≤1 ng/mL). Validate methods per ICH guidelines for accuracy, precision, and robustness .

Methodological Notes

  • Literature Review : Use PubMed and SciFinder with search terms like "this compound AND (mechanism OR synthesis)" to identify gaps. Prioritize peer-reviewed studies over preprints .
  • Data Reproducibility : Share raw datasets and detailed protocols in supplementary materials to facilitate replication .
  • Ethical Compliance : Obtain institutional approval for animal studies, adhering to ARRIVE guidelines for reporting .

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